![molecular formula C20H38Cl2N2O2 B5203939 1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5203939.png)
1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as AEMP and is a potent antagonist of α2-adrenoceptors.
Mechanism of Action
AEMP exerts its pharmacological effects by selectively blocking α2-adrenoceptors. These receptors are involved in the regulation of neurotransmitter release, blood pressure, and heart rate. AEMP binds to the receptor and prevents the activation of downstream signaling pathways, which leads to a decrease in sympathetic tone and an increase in parasympathetic tone.
Biochemical and Physiological Effects:
AEMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain sensitivity, decrease anxiety and depression-like behaviors, and improve cardiovascular function. AEMP has also been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine.
Advantages and Limitations for Lab Experiments
AEMP has several advantages for use in lab experiments. It is a highly selective α2-adrenoceptor antagonist, which allows for the study of the specific role of these receptors in various physiological processes. AEMP is also highly soluble in water, which makes it easy to administer in experiments. However, AEMP has some limitations, including its high cost and the need for expertise in organic chemistry for its synthesis.
Future Directions
For the use of AEMP in scientific research include the study of its role in glucose metabolism and its potential therapeutic applications in cardiovascular diseases.
Synthesis Methods
The synthesis of AEMP involves the reaction of 1-adamantylamine with 3-(4-methyl-1-piperazinyl)-2-propanol in the presence of ethyl chloroformate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of AEMP. The synthesis of AEMP is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
AEMP has been extensively used in scientific research to study the role of α2-adrenoceptors in various physiological processes. α2-adrenoceptors are G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. AEMP has been shown to selectively block α2-adrenoceptors, which has led to its use in studying the role of these receptors in pain, anxiety, depression, and cardiovascular diseases.
properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O2.2ClH/c1-21-3-5-22(6-4-21)14-19(23)15-24-7-2-20-11-16-8-17(12-20)10-18(9-16)13-20;;/h16-19,23H,2-15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDYDQKVBWLQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.